1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine
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Overview
Description
1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine is a synthetic organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine involves several steps, typically starting with the preparation of the piperazine core. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced piperazine derivatives.
Scientific Research Applications
1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives, including this compound, are explored for their potential use in drug development.
Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound . For example, in antimicrobial studies, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes .
Comparison with Similar Compounds
1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Pyridyl)piperazine: Used in the synthesis of pharmaceuticals with antidepressant and anxiolytic activities.
1-(4-Methylphenyl)piperazine: Studied for its potential antipsychotic effects.
The uniqueness of this compound lies in its tetrahydrofuran-3-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry .
Biological Activity
1-[(Oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine is a compound that belongs to the piperazine family, which has garnered attention due to its diverse biological activities. Piperazine derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and neuropharmacological effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H23N3O |
Molecular Weight | 239.34 g/mol |
SMILES | CC(C)N1CCN(CC2CCOC2)CC1 |
LogP | 2.5 |
Polar Surface Area | 40.12 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, particularly by binding to aminergic receptors, which is a common feature among piperazine derivatives .
Potential Mechanisms Include:
- Receptor Modulation : Interactions with dopamine and serotonin receptors can influence mood and behavior.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its anticancer properties.
Anticancer Activity
Research has indicated that piperazine derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown their ability to induce necroptosis in cancer cells, suggesting that similar mechanisms may be at play for this compound .
Case Study:
A study on a closely related piperazine compound demonstrated:
- Cell Line Used : K562 leukemic cells
- Findings : Induced cell death via necroptotic pathways without activating caspase-dependent apoptosis.
This suggests potential for developing new cancer therapies targeting necroptosis mechanisms.
Antimicrobial Activity
Piperazine-containing compounds have also been investigated for their antimicrobial properties. The structural characteristics of this compound may confer similar activities against various pathogens.
Research Findings
Several studies have explored the biological activities of piperazine derivatives:
- Antileukemic Activity : A derivative showed significant effects on K562 cells, indicating potential for treating chronic myeloid leukemia .
- Neuropharmacological Effects : Piperazines are often studied for their effects on central nervous system disorders due to their receptor-binding capabilities.
- Toxicity Assessments : Evaluations of systemic toxicity indicate that certain piperazine derivatives are well tolerated at high doses, which is crucial for therapeutic applications .
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11(2)14-6-4-13(5-7-14)9-12-3-8-15-10-12/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUIWUZYIHGESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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